3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperazine ring, a thienopyrimidine core, and a benzyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This step involves the reaction of 3-methyl-4-(m-tolyl)piperazine with a suitable carbonyl compound to form the piperazine-1-carbonyl intermediate.
Benzylation: The intermediate is then reacted with a benzyl halide to introduce the benzyl group.
Cyclization: The final step involves the cyclization of the intermediate with a thienopyrimidine precursor under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interactions with various biological targets, potentially leading to the development of new therapeutic agents.
Materials Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: shares similarities with other thienopyrimidine derivatives and piperazine-containing compounds.
Thienopyrimidine Derivatives: These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Piperazine-Containing Compounds: Piperazine derivatives are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-4-3-5-21(14-17)29-12-11-28(15-18(29)2)24(31)20-8-6-19(7-9-20)16-30-25(32)23-22(10-13-34-23)27-26(30)33/h3-10,13-14,18H,11-12,15-16H2,1-2H3,(H,27,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEFUNYCGKYFNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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